molecular formula C40H78NO13P B12394790 azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

Cat. No.: B12394790
M. Wt: 817.0 g/mol
InChI Key: VDNRHLFKICVCHS-MUTYYARQSA-N
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Description

Azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate is a complex organic compound with a multifaceted structure. This compound is notable for its deuterium substitution and its intricate arrangement of functional groups, which include hydroxyl, phosphoryl, and ester groups. The presence of these groups suggests that the compound may have significant biochemical and industrial applications.

Preparation Methods

The synthesis of azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the deuterated precursor, followed by the introduction of the phosphoryl and ester groups through a series of esterification and phosphorylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphoryl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular signaling pathways and metabolic processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl group is likely involved in phosphorylation reactions, which play a crucial role in cellular signaling. The deuterium substitution may also affect the compound’s metabolic stability and reactivity, potentially enhancing its biological activity.

Comparison with Similar Compounds

Azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate can be compared with other similar compounds, such as:

    Phosphatidylinositol derivatives: These compounds share the phosphoryl group and are involved in cellular signaling.

    Deuterated compounds: These compounds have deuterium substitution, which can enhance metabolic stability and reduce toxicity.

    Esterified compounds: These compounds contain ester groups and are used in various industrial and pharmaceutical applications. The uniqueness of this compound lies in its combination of deuterium substitution, phosphoryl group, and ester groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C40H78NO13P

Molecular Weight

817.0 g/mol

IUPAC Name

azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

InChI

InChI=1S/C40H75O13P.H3N/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-33(41)50-30-32(52-34(42)29-27-25-23-21-18-14-12-10-8-6-4-2)31-51-54(48,49)53-40-38(46)36(44)35(43)37(45)39(40)47;/h10,12,32,35-40,43-47H,3-9,11,13-31H2,1-2H3,(H,48,49);1H3/b12-10-;/t32-,35?,36-,37+,38-,39-,40?;/m1./s1/i30D2,31D2,32D;

InChI Key

VDNRHLFKICVCHS-MUTYYARQSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCC.N

Origin of Product

United States

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